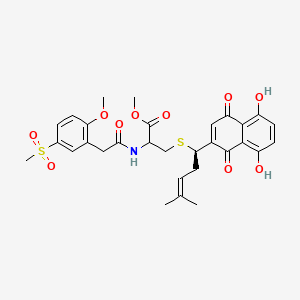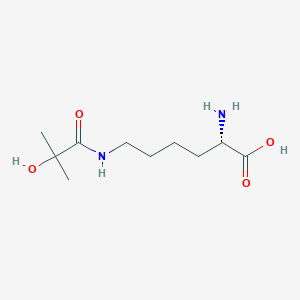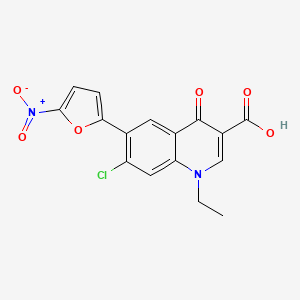
Anticancer agent 168
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anticancer agent 168, also known as compound D16, is an inhibitor of DNA2. It induces apoptosis and cell-cycle arrest predominantly in the S-phase. This compound demonstrates anticancer efficacy and can counteract chemotherapy resistance in cancers harboring mutant p53 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 168 involves multiple steps, including the preparation of heterocyclic thienopyrimidine derivatives. These derivatives are synthesized through various methods, such as cyclization reactions involving appropriate starting materials and reagents .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the preparation of similar compounds often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Anticancer agent 168 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols .
Aplicaciones Científicas De Investigación
Anticancer agent 168 has a wide range of scientific research applications, including:
Chemistry: It is used to study the inhibition of DNA2 and its effects on cell-cycle arrest and apoptosis.
Biology: Researchers use this compound to investigate the molecular mechanisms of cancer cell death and the role of DNA2 in cancer progression.
Medicine: this compound is explored for its potential to overcome chemotherapy resistance in cancers with mutant p53.
Industry: It is used in the development of new anticancer drugs and therapies
Mecanismo De Acción
Anticancer agent 168 exerts its effects by inhibiting DNA2, an enzyme involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage, triggering apoptosis and cell-cycle arrest in the S-phase. The compound also demonstrates efficacy in overcoming chemotherapy resistance in cancers with mutant p53 .
Comparación Con Compuestos Similares
Similar Compounds
Thienopyrimidine derivatives: These compounds share structural similarities with Anticancer agent 168 and exhibit various biological activities, including anticancer effects.
Microtubule inhibitors: These compounds target microtubules and inhibit their polymerization, leading to cell-cycle arrest and apoptosis.
Uniqueness
This compound is unique due to its specific inhibition of DNA2 and its ability to counteract chemotherapy resistance in cancers with mutant p53. This makes it a promising candidate for the development of new anticancer therapies .
Propiedades
Fórmula molecular |
C16H11ClN2O6 |
|---|---|
Peso molecular |
362.72 g/mol |
Nombre IUPAC |
7-chloro-1-ethyl-6-(5-nitrofuran-2-yl)-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C16H11ClN2O6/c1-2-18-7-10(16(21)22)15(20)9-5-8(11(17)6-12(9)18)13-3-4-14(25-13)19(23)24/h3-7H,2H2,1H3,(H,21,22) |
Clave InChI |
DWXHUDQJCDWIQM-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=C(C(=O)C2=CC(=C(C=C21)Cl)C3=CC=C(O3)[N+](=O)[O-])C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


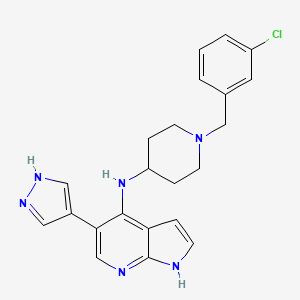
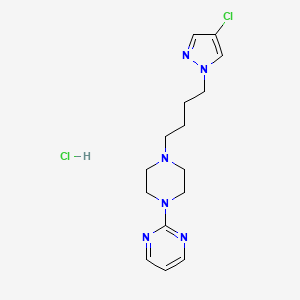
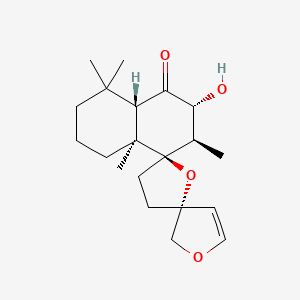
![N'-[[2-(2,3-dichlorophenoxy)phenyl]methyl]-N,N'-dimethylethane-1,2-diamine](/img/structure/B12372796.png)
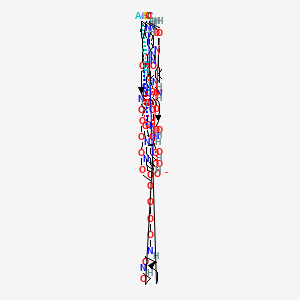
![N-(4-bromo-2-fluoro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-4-amine](/img/structure/B12372818.png)
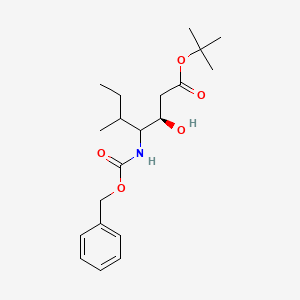
![[(1S,6R)-7,7-dimethyl-3-bicyclo[4.1.0]hept-2-enyl]methanol](/img/structure/B12372829.png)
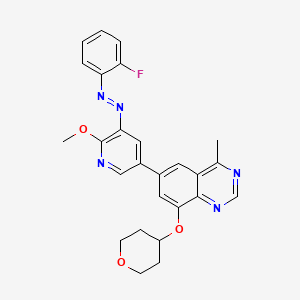
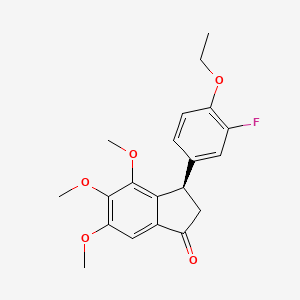
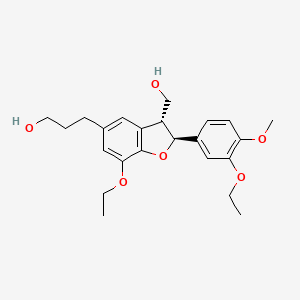
![3-[4-(1,3-Benzothiazol-2-yl)anilino]propanoic acid](/img/structure/B12372842.png)
